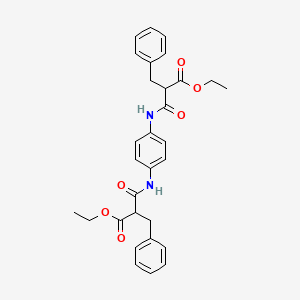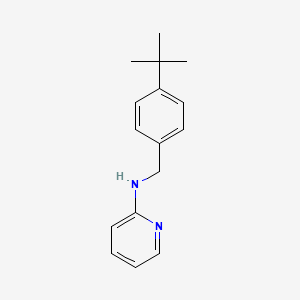![molecular formula C15H14N2O5S B4924197 N-[5-(aminosulfonyl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4924197.png)
N-[5-(aminosulfonyl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(aminosulfonyl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide, commonly known as ML315, is a small molecule drug that has been developed as a potential therapeutic agent for various diseases. It belongs to the class of benzodioxole carboxamides and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ML315 involves the inhibition of PDE10A and HDAC6 enzymes, which leads to the activation of various signaling pathways involved in cell growth and differentiation. It also modulates the levels of various neurotransmitters, including dopamine, which has been implicated in the pathophysiology of several neurological disorders.
Biochemical and Physiological Effects
ML315 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of neurotransmitter levels. It has also been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ML315 is its high selectivity for PDE10A and HDAC6 enzymes, which makes it a useful tool for studying the role of these enzymes in various diseases. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on ML315. One of the potential applications is its use as a therapeutic agent for various neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. It may also have potential applications in cancer therapy, as it has been shown to inhibit the growth of several cancer cell lines. Additionally, further research is needed to understand the long-term effects of ML315 and its potential side effects.
Méthodes De Synthèse
The synthesis of ML315 involves a multi-step process that includes the reaction of 2-methylphenylboronic acid with 1,3-benzodioxole-5-carboxylic acid, followed by the coupling reaction with 4-nitrobenzenesulfonyl chloride and reduction with tin and hydrochloric acid. Finally, the amino group is introduced by reacting with ammonia in ethanol.
Applications De Recherche Scientifique
ML315 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several enzymes, including phosphodiesterase 10A (PDE10A) and histone deacetylase 6 (HDAC6), which are involved in the regulation of cell growth and differentiation.
Propriétés
IUPAC Name |
N-(2-methyl-5-sulfamoylphenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-9-2-4-11(23(16,19)20)7-12(9)17-15(18)10-3-5-13-14(6-10)22-8-21-13/h2-7H,8H2,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRWFLUEPICFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6110049 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,4-dichlorophenyl)-6-(1-pyrrolidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4924131.png)
![3-chloro-N-({[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4924135.png)
![2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid](/img/structure/B4924139.png)
![diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate](/img/structure/B4924146.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide]](/img/structure/B4924164.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4924170.png)
![benzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4924172.png)


![2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B4924201.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4924210.png)

![1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol](/img/structure/B4924231.png)